methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine
Description
Methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine is a tertiary amine featuring a benzyl scaffold substituted with a methylaminomethyl group at the para position of the phenyl ring. The nitrogen atom is further substituted with a methyl group and a prop-2-en-1-yl (allyl) group. The molecular formula is C₁₃H₁₉N₂, with a molecular weight of 203.31 g/mol (calculated).
Properties
CAS No. |
1553970-54-9 |
|---|---|
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-methyl-N-[[4-(methylaminomethyl)phenyl]methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C13H20N2/c1-4-9-15(3)11-13-7-5-12(6-8-13)10-14-2/h4-8,14H,1,9-11H2,2-3H3 |
InChI Key |
SDBRHNXEZIWHPV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN(C)CC=C |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a. (4-Methoxyphenyl)methylamine
- Structure: The phenyl ring bears a methoxy (-OCH₃) group instead of methylaminomethyl (-CH₂NHCH₃).
- Molecular Formula: C₁₁H₁₅NO .
- Impact: The methoxy group is electron-donating, increasing aromatic ring electron density compared to the electron-rich methylaminomethyl group. Reduced basicity due to the absence of a secondary amine in the substituent. Lower water solubility compared to the target compound, as the methylaminomethyl group enhances polarity .
b. {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine Hydrochloride
- Structure : Substituted with a benzyloxy (-OCH₂C₆H₅) group.
- Molecular Formula: C₁₇H₂₀ClNO .
- The hydrochloride salt form improves solubility in polar solvents compared to the free base of the target compound .
Variations in the Amine Substituents
a. 2-(5-Methoxy-1H-indol-3-yl)ethyl(prop-2-en-1-yl)amine (5-MeO-MALT)
- Structure : Features a tryptamine backbone (indole ring) instead of a benzyl group.
- Molecular Formula : C₁₅H₂₀N₂O .
- Impact: The indole moiety enables π-π stacking interactions, enhancing binding affinity to serotonin receptors, a property absent in the target compound.
b. {[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine
Physicochemical and Spectroscopic Properties
| Compound | Molecular Formula | Key Functional Groups | logP* | Water Solubility | Notable Spectral Data (MS/NMR) |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₉N₂ | Allyl, methylaminomethyl | ~2.1 | Moderate | [Hypothetical] MS: m/z 203.3 |
| (4-Methoxyphenyl)methylamine | C₁₁H₁₅NO | Allyl, methoxy | ~1.8 | Low | MS: m/z 177.1 |
| 5-MeO-MALT | C₁₅H₂₀N₂O | Allyl, indole, methoxy | ~2.5 | Low | MS: m/z 244.2 |
| {[4-(Benzyloxy)phenyl]methyl}allylamine HCl | C₁₇H₂₀ClNO | Allyl, benzyloxy | ~3.0 | High (salt) | MS: m/z 289.8 |
*Calculated using ChemDraw.
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